molecular formula C37H40O8 B12751389 2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy- CAS No. 6322-95-8

2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-

Cat. No.: B12751389
CAS No.: 6322-95-8
M. Wt: 612.7 g/mol
InChI Key: JBLNKXDECGBIDN-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system

Properties

CAS No.

6322-95-8

Molecular Formula

C37H40O8

Molecular Weight

612.7 g/mol

IUPAC Name

6-hexyl-3-[(6-hexyl-4,7-dihydroxy-2-oxochromen-3-yl)-phenylmethyl]-4,7-dihydroxychromen-2-one

InChI

InChI=1S/C37H40O8/c1-3-5-7-10-16-23-18-25-29(20-27(23)38)44-36(42)32(34(25)40)31(22-14-12-9-13-15-22)33-35(41)26-19-24(17-11-8-6-4-2)28(39)21-30(26)45-37(33)43/h9,12-15,18-21,31,38-41H,3-8,10-11,16-17H2,1-2H3

InChI Key

JBLNKXDECGBIDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2O)C(C3=CC=CC=C3)C4=C(C5=C(C=C(C(=C5)CCCCCC)O)OC4=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives with phenylmethylene intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the desired product. The reaction temperature, solvent choice, and reaction time are critical parameters that influence the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, leading to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Overview

2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) is a complex organic compound with notable applications in various scientific fields. Its unique structure, characterized by multiple hydroxyl groups and a phenylmethylene bridge, contributes to its diverse functionalities. This article explores the compound's applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Blocks : This compound serves as a key building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
  • Reagent in Organic Reactions : It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals has been highlighted in numerous studies.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, inhibiting bacterial growth through mechanisms that disrupt microbial cell walls and interfere with metabolic processes.

Medicine

  • Therapeutic Potential : Investigated for its potential therapeutic effects, particularly in the development of anticancer and antimicrobial drugs. Its interactions with biological targets suggest it may modulate enzyme activity or receptor functions.
  • Anticoagulant Properties : Studies have explored its potential as an anticoagulant agent, indicating its usefulness in preventing thrombotic conditions.

Industry

  • Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its vibrant colors and stability.
  • Material Development : Its unique chemical properties make it suitable for developing new materials and polymers.

Case Studies

  • Antioxidant Activity Study : A study demonstrated that 2H-1-Benzopyran-2-one effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative damage associated with chronic diseases.
  • Antimicrobial Efficacy : Laboratory experiments showed that the compound inhibited the growth of several bacterial strains, indicating its potential as a natural antimicrobial agent.
  • Therapeutic Applications : Research investigating the anticoagulant properties revealed that this compound could inhibit platelet aggregation, proposing its use in developing new anticoagulant therapies.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylmethylene bridge may contribute to the compound’s ability to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy-]
  • 2H-1-Benzopyran-2-one, 7-methoxy-
  • 2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) stands out due to its unique combination of hexyl and hydroxyl groups, which enhance its solubility and reactivity

This comprehensive overview highlights the significance of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for further research and development.

Biological Activity

2H-1-Benzopyran-2-one, commonly referred to as coumarin, encompasses a large class of compounds known for their diverse biological activities. The specific compound 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) has garnered attention due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is pivotal in determining its biological activity. The presence of multiple hydroxyl groups and a phenylmethylene bridge enhances its reactivity and interaction with biological targets.

Chemical Structure:

C37H40O8\text{C}_{37}\text{H}_{40}\text{O}_{8}

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 2H-1-Benzopyran-2-one Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3aStaphylococcus aureus16 µg/mL
3bEscherichia coli32 µg/mL
3cCandida albicans8 µg/mL
3dTrichophyton mentagrophytes1.56 µg/mL

Compounds such as 3c and 3d showed promising antifungal activity, with MIC values lower than those of standard antifungal agents like fluconazole .

Antioxidant Activity

The antioxidant potential of coumarins is attributed to their ability to scavenge free radicals. Studies have shown that the presence of hydroxyl groups significantly enhances the antioxidant capacity of these compounds.

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Radical Scavenging (%)IC50 (µg/mL)
Control-25
3a8512
3b7815
3c9010

The compound 3c exhibited superior antioxidant activity compared to the control, indicating its potential as a natural antioxidant agent .

Anticancer Activity

Recent studies have explored the anticancer properties of coumarin derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) resulted in a significant reduction in cell viability.

  • IC50 Value: The IC50 was determined to be approximately 20 µM , indicating potent anticancer activity.

The mechanism appears to involve apoptosis induction through caspase activation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with target proteins, enhancing binding affinity.
  • π-π Interactions: The aromatic rings engage in π-π stacking interactions with other aromatic residues in proteins.
  • Reactive Oxygen Species (ROS) Scavenging: The compound's ability to neutralize ROS contributes to its antioxidant effects.

Q & A

Q. What synthetic routes are recommended for preparing 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-2H-1-benzopyran-2-one)?

  • Methodological Answer : Synthesis of benzopyran derivatives often involves condensation reactions. For example, analogous compounds are synthesized via refluxing 2-carboxy benzaldehyde with brominated ketones in the presence of K₂CO₃ and ethyl methyl ketone (10–12 hours) . Catalytic strategies, such as DBU (1,8-diazabicycloundec-7-ene), can enhance reaction efficiency by promoting cascade [3,3]-sigmatropic rearrangements . Key steps include:
  • Selecting appropriate electrophilic partners (e.g., aryl ketones).
  • Optimizing solvent polarity (e.g., THF or ethyl methyl ketone).
  • Purifying via extraction (ethyl acetate) and column chromatography.

Q. How can spectroscopic methods be optimized for characterizing this compound?

  • Methodological Answer : Combine multiple techniques for structural validation:
  • NMR : Identify hydroxyl (δ 9–12 ppm) and aromatic protons (δ 6–8 ppm). For dimeric benzopyrans, symmetry may simplify splitting patterns .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C₃₇H₄₀O₈ expected). Fragmentation patterns can reveal substituents like hexyl chains .
  • IR : Detect hydroxy groups (~3200–3500 cm⁻¹) and lactone carbonyls (~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on analogous benzopyran SDS:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A eye irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (GHS Category 3 respiratory irritation) .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .

Advanced Research Questions

Q. How can contradictory data on the biological activity of substituted benzopyrans be resolved?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Strategies include:
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
  • Dose-Response Studies : Test activity across a wide concentration range (e.g., 0.1–100 µM) to identify threshold effects .
  • Comparative Assays : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

Q. What experimental designs are effective for studying the photophysical properties of bis-benzopyran systems?

  • Methodological Answer : Fluorescence and UV-Vis spectroscopy are critical:
  • Solvent Screening : Test in polar (e.g., methanol) vs. nonpolar (e.g., toluene) solvents to evaluate solvatochromism .
  • Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.55 in 0.1 M H₂SO₄) .
  • Time-Resolved Studies : Employ femtosecond lasers to probe excited-state dynamics .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • Electrophilic Sites : Calculate Fukui indices for the lactone ring and phenylmethylene bridge .
  • Reaction Pathways : Simulate intermediates in DBU-catalyzed reactions (e.g., transition states of [3,3]-sigmatropic rearrangements) .
  • Solvent Effects : Apply COSMO-RS to predict solvation energies in THF or ethyl methyl ketone .

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